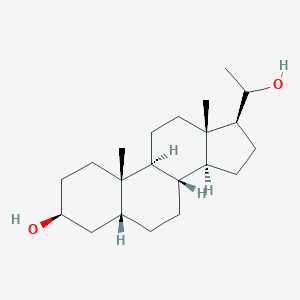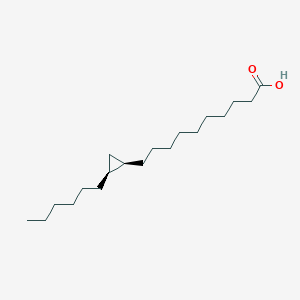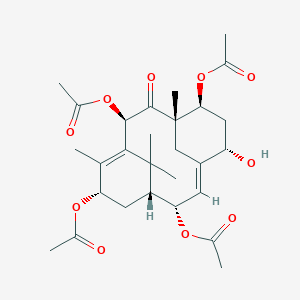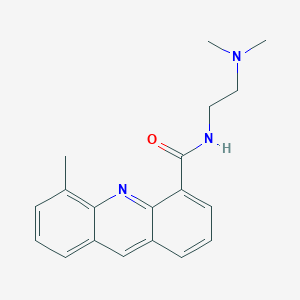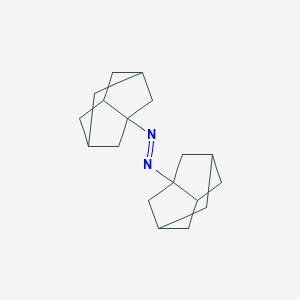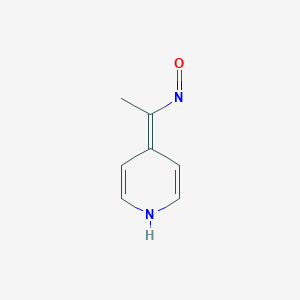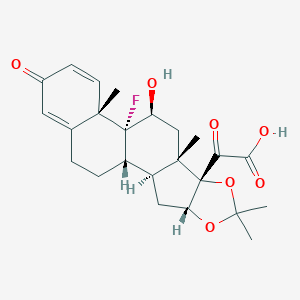
Acide 21-carboxylique Triamcinolone Acétonide
Vue d'ensemble
Description
Triamcinolone acetonide 21-carboxylic acid, also known as triamcinolone 21-acetate, is a synthetic glucocorticoid steroid used in various medical treatments. It is a white to off-white crystalline powder and is soluble in ethanol and methanol. Triamcinolone 21-acetate is a prodrug of triamcinolone acetonide and is used as a topical anti-inflammatory agent. It is also used in the treatment of rheumatoid arthritis, psoriasis, and other skin conditions.
Applications De Recherche Scientifique
Toxicologie pharmaceutique
L’acide 21-carboxylique Triamcinolone Acétonide est utilisé comme étalon de référence en toxicologie pharmaceutique . Il fait partie de la catégorie des stéroïdes et dérivés, et est considéré comme une matière de référence d'impureté .
Recherche sur la stabilité
Le composé joue un rôle important dans la stabilité de la Triamcinolone Acétonide dans les pommades . La dégradation de la Triamcinolone Acétonide (TCA) dans une pommade a été étudiée, et deux produits de dégradation prédominants ont été identifiés : un 21-aldéhyde et un 17-acide carboxylique .
Applications médicales
Affinités de liaison aux protéines
La Triamcinolone Acétonide a montré une excellente affinité pour les cibles protéiques parmi les composés étudiés . Elle a présenté une affinité de liaison maximale de 11,2 kcal/mol pour XRN2 (5ʹ → 3ʹ) .
Études de simulation dynamique moléculaire
La cinétique de formation du complexe protéine-ligand de la Triamcinolone Acétonide a été étudiée par des études de simulation dynamique moléculaire .
Mécanisme D'action
Target of Action
The primary target of 21-Carboxylic Acid Triamcinolone Acetonide, a metabolite of Triamcinolone Acetonide , is the phospholipase A2 enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for various inflammatory mediators .
Mode of Action
21-Carboxylic Acid Triamcinolone Acetonide, like other corticosteroids, inhibits phospholipase A2, thereby preventing the breakdown of lysosomal membranes of leukocytes . This inhibition prevents the formation of arachidonic acid, leading to decreased expression of cyclooxygenase and lipoxygenase, which in turn inhibits the synthesis of prostaglandins and leukotrienes . These changes result in potent anti-inflammatory activity .
Biochemical Pathways
The inhibition of phospholipase A2 leads to a cascade of effects on various biochemical pathways. The most significant impact is on the arachidonic acid pathway, where the production of inflammatory mediators such as prostaglandins and leukotrienes is reduced . This action disrupts the inflammatory response at a cellular level, leading to the alleviation of inflammation and related symptoms .
Pharmacokinetics
It is known that topical corticosteroids like triamcinolone acetonide are absorbed percutaneously . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed, these compounds are metabolized in the liver and excreted via urine and feces .
Result of Action
The result of the action of 21-Carboxylic Acid Triamcinolone Acetonide is a potent anti-inflammatory effect. By inhibiting the production of key inflammatory mediators, it reduces inflammation and associated symptoms in various conditions, including allergic rhinitis, multiple sclerosis exacerbations, and osteoarthritic knee pain .
Action Environment
The action of 21-Carboxylic Acid Triamcinolone Acetonide can be influenced by various environmental factors. For instance, the stability of Triamcinolone Acetonide in ointments can be affected by the presence of certain excipients . Additionally, the compound’s action may be modulated by the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .
Safety and Hazards
Triamcinolone, the parent compound of Triamcinolone acetonide 21-carboxylic acid, is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It can cause skin irritation and serious eye irritation, and may damage fertility or the unborn child . It is harmful if swallowed .
Orientations Futures
Triamcinolone has been approved for various uses, including the treatment of inflammatory conditions and allergies . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, the first of its kind to receive FDA approval, for the treatment of patients with macular edema associated with uveitis . This suggests potential future directions for the use of Triamcinolone acetonide 21-carboxylic acid in similar applications.
Analyse Biochimique
Biochemical Properties
It is known to be a metabolite of triamcinolone acetonide , which suggests that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its status as a metabolite of triamcinolone acetonide , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of triamcinolone acetonide , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
As a metabolite of triamcinolone acetonide , it may be involved in similar metabolic pathways and interact with similar enzymes or cofactors
Propriétés
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGUDQZFLDGP-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628385 | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53962-41-7 | |
| Record name | Triamcinolone acetonide 21-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Triamcinolone Acetonide 21-Carboxylic Acid compared to its parent compound?
A1: The research indicates that Triamcinolone Acetonide 21-Carboxylic Acid, a major metabolite of Triamcinolone Acetonide, demonstrated no significant anti-inflammatory activity in the conducted in vitro studies []. Specifically, it did not exhibit concentration-dependent effects on IL-5-sustained eosinophil viability or IgE-induced basophil histamine release. This suggests that the structural modification resulting in the 21-carboxylic acid derivative significantly impacts the molecule's ability to interact with its usual targets and exert anti-inflammatory effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
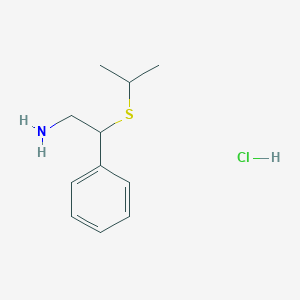
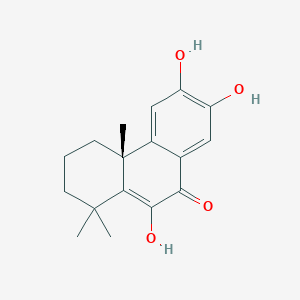
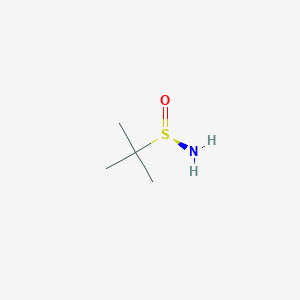
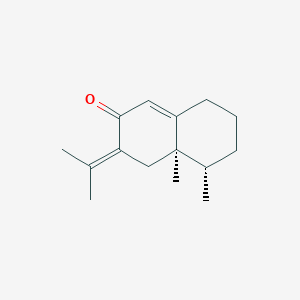
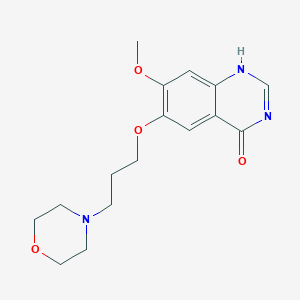
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
